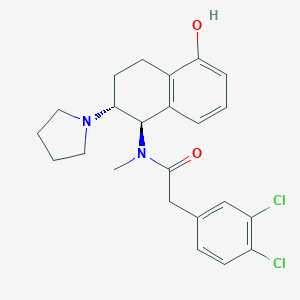
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide is not fully understood. However, it has been hypothesized that this compound may act by inhibiting certain enzymes or receptors in the body, leading to the desired therapeutic effect.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide have not been extensively studied. However, it has been reported that this compound may have anti-cancer and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide in lab experiments is its potential as a building block for the synthesis of functional materials. However, a limitation of using this compound is its complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the study of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of functional materials. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-hydroxy-1-tetralone, which is then reacted with pyrrolidine to form 2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-ol. This compound is then reacted with 3,4-dichlorobenzeneacetyl chloride to form the final product.
Aplicaciones Científicas De Investigación
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In the field of materials science, this compound has been studied for its potential as a building block for the synthesis of functional materials.
Propiedades
Número CAS |
153881-56-2 |
|---|---|
Nombre del producto |
3,4-Dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide |
Fórmula molecular |
C23H26Cl2N2O2 |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-hydroxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C23H26Cl2N2O2/c1-26(22(29)14-15-7-9-18(24)19(25)13-15)23-17-5-4-6-21(28)16(17)8-10-20(23)27-11-2-3-12-27/h4-7,9,13,20,23,28H,2-3,8,10-12,14H2,1H3/t20-,23-/m1/s1 |
Clave InChI |
ZGIVNFOUXRBYGI-NFBKMPQASA-N |
SMILES isomérico |
CN([C@H]1[C@@H](CCC2=C1C=CC=C2O)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
SMILES |
CN(C1C(CCC2=C1C=CC=C2O)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
SMILES canónico |
CN(C1C(CCC2=C1C=CC=C2O)N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |
Sinónimos |
3,4-dichloro-N-methyl-N-(2-(pyrrolidin-1-yl)-1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-yl)benzeneacetamide 5-hydroxy-5-desmethoxy-DuP 747 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



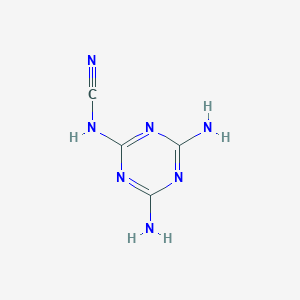

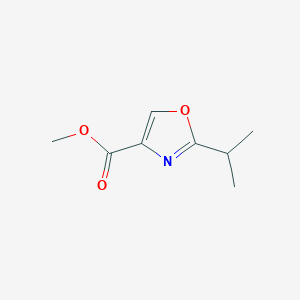

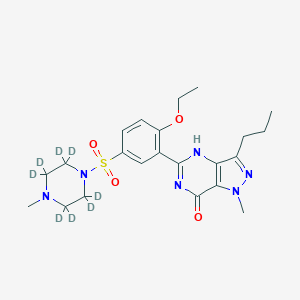
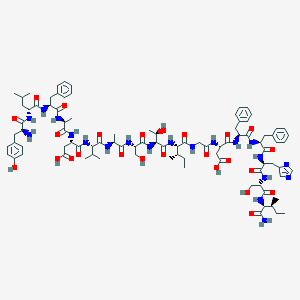
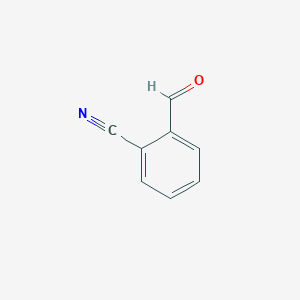

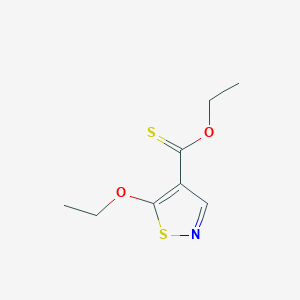
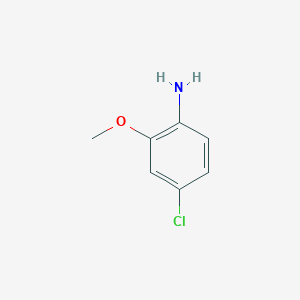

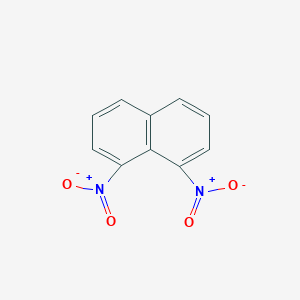
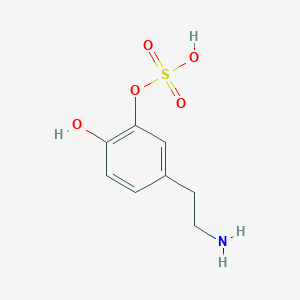
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)